molecular formula C23H23N3O4 B3298908 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 898433-00-6

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B3298908
CAS No.: 898433-00-6
M. Wt: 405.4 g/mol
InChI Key: LMOKHSHGPYNASB-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a synthetically designed hybrid molecule of significant interest in medicinal chemistry and rational drug design. This compound strategically incorporates multiple pharmacophoric motifs, including a 2,3-dihydroindole unit, a furan ring, and an ethanediamide (oxalamide) linker, into a single architecture. The molecular hybridization approach aims to merge bioactive fragments to enhance therapeutic efficacy, improve selectivity, or engender multi-target activity . The 2,3-dihydroindole moiety is a privileged structure in neuropharmacology and is recognized as a key scaffold in the development of ligands for melatonin receptors, which are implicated in regulating circadian rhythms, sleep, and offering neuroprotective effects . The incorporation of the furan ring, an electron-rich heterocycle, can significantly influence the molecule's physicochemical properties, potentially enhancing its solubility and bioavailability. Furthermore, the furan moiety is known for its capacity to engage in hydrogen bonding with biological enzymes, thereby modifying protein-ligand interactions . The ethanediamide linker serves as a rigid spacer that orients the pharmacophoric elements, while the 3-methoxyphenyl group can contribute to binding affinity and metabolic stability. This unique combination of features makes this compound a promising candidate for investigative research in areas such as neuroscience (as a potential melatonin receptor ligand), oncology, and inflammation. Researchers can utilize this compound as a chemical tool to probe novel biological pathways or as a lead structure for the further development of multi-target therapeutics. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-18-8-4-7-17(14-18)25-23(28)22(27)24-15-20(21-10-5-13-30-21)26-12-11-16-6-2-3-9-19(16)26/h2-10,13-14,20H,11-12,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKHSHGPYNASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the furan ring and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may modulate signaling pathways, enzyme activity, and gene expression, contributing to its observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Substituent Analysis

The most relevant analog identified is N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide (). Below is a comparative analysis:

Feature Target Compound Analog ()
Dihydroindole Substituent Unsubstituted 2,3-dihydro-1H-indol-1-yl 1-Methyl-2,3-dihydro-1H-indol-5-yl (methyl group enhances lipophilicity)
Ethyl Chain Substituent Furan-2-yl (neutral, aromatic oxygen heterocycle; may participate in H-bonding) Piperidinyl (saturated amine; basic, influences solubility and charge at physiological pH)
Aryl Group 3-Methoxyphenyl (electron-donating; increases electron density of adjacent amide) 3-Trifluoromethylphenyl (electron-withdrawing; reduces electron density, enhances stability)
Hypothesized Properties Moderate solubility due to methoxy; furan may improve metabolic stability Higher lipophilicity (methyl, piperidinyl); trifluoromethyl enhances oxidative stability

Functional Group Implications

  • Furan vs. Piperidinyl :

    • The furan ring in the target compound () may contribute to metabolic stability compared to piperidinyl, which is prone to enzymatic oxidation .
    • Piperidinyl’s basic nitrogen could enhance solubility in acidic environments, whereas furan’s aromaticity might favor π-π stacking interactions in binding pockets.
  • 3-Methoxyphenyl vs. The trifluoromethyl group in the analog () is both hydrophobic and electron-withdrawing, which could improve membrane permeability and resistance to enzymatic degradation.

Broader Context of Heterocyclic Ethanediamides

Compounds with ethanediamide backbones, such as XCT790 () and ranitidine derivatives (), highlight the versatility of this functional group:

  • XCT790 : Contains a trifluoromethylphenyl group and methoxyphenyl moiety, similar to the target compound’s aryl substituents. Its structure suggests optimized interactions with hydrophobic enzyme pockets .
  • Ranitidine-related compounds : Furan-containing analogs () demonstrate the role of heterocycles in modulating bioavailability and receptor selectivity.

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a combination of indole, furan, and methoxyphenyl moieties, which are significant in conferring biological activity. The IUPAC name for this compound is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide. Its molecular formula is C21H24N2O3C_{21}H_{24}N_2O_3, with a molecular weight of approximately 352.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Indole Synthesis : The indole moiety can be synthesized through Fischer indole synthesis.
  • Furan Introduction : A cyclization reaction involving furfural and an appropriate nucleophile introduces the furan ring.
  • Coupling Reaction : The final product is obtained through a coupling reaction between the indole and furan units, often using a base such as sodium hydride or potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The indole and furan moieties may inhibit various enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways related to inflammation and cancer.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)
Compound AA3754.2
Compound BMCF-70.39
Compound CHCT1160.46

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting strong anticancer potential.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in various studies. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of autoimmune diseases.

Case Studies

  • Study on Indole Derivatives :
    A comparative study on indole derivatives demonstrated that compounds similar to this compound showed enhanced activity against tumor cells due to their structural features.
    • Findings : Enhanced apoptosis in cancer cells was observed, correlating with the presence of the indole moiety.
  • Inflammation Model :
    In a murine model of inflammation, the compound exhibited significant reduction in swelling and inflammatory markers after administration, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions. For example, analogs with indole and furan moieties (e.g., ) are synthesized via:

  • Step 1 : Condensation of 2,3-dihydro-1H-indole with a furan-containing aldehyde under acidic conditions (e.g., HCl/EtOH) to form the indole-furan intermediate.
  • Step 2 : Ethylenediamine coupling via oxalamide formation, using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Critical Parameters : Temperature control (0–5°C during coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves key structural features:
    • Indole NH (~10 ppm, broad singlet), furan protons (6.2–7.4 ppm), and methoxyphenyl (–OCH₃ at ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₄N₃O₄ requires m/z 418.1763 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., amide N–H···O interactions) in crystalline forms .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using logP values (calculated via PubChem tools: ~2.8 for analogs in ).
  • Docking Studies : Utilize AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors due to indole moieties). Key residues (e.g., Trp358 in 5-HT₂A) may form π-π stacking with the indole ring .
  • ADME Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 45%) due to high polar surface area (~95 Ų) from the oxalamide group .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

  • Case Example : reports anti-inflammatory activity (IC₅₀ = 12 µM in RAW264.7 cells), while notes weak cytotoxicity (IC₅₀ > 50 µM in HeLa). To reconcile:
    • Assay Validation : Confirm cell line viability (MTT vs. resazurin assays) and compound stability under test conditions (e.g., pH 7.4 buffer vs. DMSO stock).
    • Orthogonal Assays : Use SPR (surface plasmon resonance) to validate direct target binding vs. indirect effects .
    • Structural Analogs : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-trifluoromethylphenyl in ) on activity .

Advanced: What experimental strategies optimize metabolic stability for in vivo studies?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. For analogs, t₁/₂ ≈ 30–60 minutes suggests moderate hepatic clearance .
  • Prodrug Design : Modify the oxalamide group (e.g., ester prodrugs) to enhance stability. For example, tert-butyl ester analogs in increased t₁/₂ by 2-fold .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

  • Key Modifications :

    Region Modification Impact
    Indole ringSubstituents at C5 (e.g., –CH₃)↑ Lipophilicity, ↓ metabolic clearance
    Furan moietyReplacement with thiopheneAlters π-stacking with aromatic targets
    Methoxyphenyl group–OCH₃ → –CF₃Enhances binding to hydrophobic pockets (e.g., COX-2)
  • Methodology : Parallel synthesis of analogs followed by bioactivity clustering (e.g., PCA analysis) .

Advanced: What strategies mitigate synthetic challenges in scaling up multi-step reactions?

  • Process Chemistry :
    • Step 1 : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for amide coupling .
    • Step 2 : Continuous flow reactors for high-throughput indole-furan intermediate synthesis (residence time ≈ 15 min, 80°C) .
    • Quality Control : In-line PAT (process analytical technology) monitors reaction progression via FTIR .

Advanced: How does the compound’s stereochemistry influence its biological activity?

  • Chiral Centers : The ethylenediamine linker may have two stereocenters. Enantiomers synthesized via asymmetric catalysis (e.g., Jacobsen’s catalyst) show divergent activity:
    • (R,R)-isomer : 5× higher 5-HT inhibition vs. (S,S)-isomer in analogs .
    • Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

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